2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine
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Overview
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a pyrazole ring, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactionsThe trifluoromethyl group is often introduced using trifluoromethylation reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-(3-methyl-5-(trifluoromethyl)pyrazol-1-yl)pyridine
- 2-(1H-pyrazol-1-yl)pyridine
- 1-methyl-3-ethyl-4-chloro-5-pyrazolylmethanol
Uniqueness
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is unique due to its combination of a pyrazole ring, an azetidine ring, and a pyridine ring, along with the presence of a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C13H12ClF3N4 |
---|---|
Molecular Weight |
316.71 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H12ClF3N4/c14-11-4-19-21(8-11)7-9-5-20(6-9)12-2-1-10(3-18-12)13(15,16)17/h1-4,8-9H,5-7H2 |
InChI Key |
KEOLDJHWXXBKIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(F)(F)F)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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